

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid physical characteristics

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Compound of Interest

Compound Name: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

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Technical Guide: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a synthetic organic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a fluorobenzyl ether group, which can influence the compound's steric and electronic properties, as well as its biological activity. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside synthesized experimental protocols for its preparation and characterization, and illustrates its role in key chemical transformations.

Core Physical and Chemical Properties

The physical and chemical properties of **(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid** are essential for its handling, storage, and application in synthetic protocols. A summary of these properties is presented in the table below.

| Property | Value | Source |
|-------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number | 870779-01-4 | [1] [2] [3] |
| Molecular Formula | C ₁₃ H ₁₂ BFO ₃ | [1] [2] |
| Molecular Weight | 246.04 g/mol | [1] [2] |
| Appearance | Solid | [1] |
| Melting Point | 94-106 °C | [1] |
| SMILES | OB(O)c1ccccc1OCc2ccc(F)cc2 | [1] |
| InChI | 1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 | [1] |

Safety and Handling

While a specific safety data sheet (SDS) for **(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid** is not readily available, data from closely related boronic acid derivatives suggest the following precautions:

- General Handling: Handle in accordance with good industrial hygiene and safety practices.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended when handling the solid form.[\[1\]](#)
- Inhalation: May cause respiratory irritation. Avoid breathing dust.
- Skin Contact: May cause skin irritation.
- Eye Contact: May cause serious eye irritation.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Boronic acids can be sensitive to moisture.

Experimental Protocols

The following are representative, synthesized protocols for the preparation and purification of **(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid**, based on general procedures for similar compounds.

Synthesis: Etherification of 2-Hydroxyphenylboronic acid

This procedure outlines the synthesis of the target compound via the etherification of 2-hydroxyphenylboronic acid with 4-fluorobenzyl bromide.

Materials:

- 2-Hydroxyphenylboronic acid
- 4-Fluorobenzyl bromide
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 2-hydroxyphenylboronic acid (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise to the suspension.

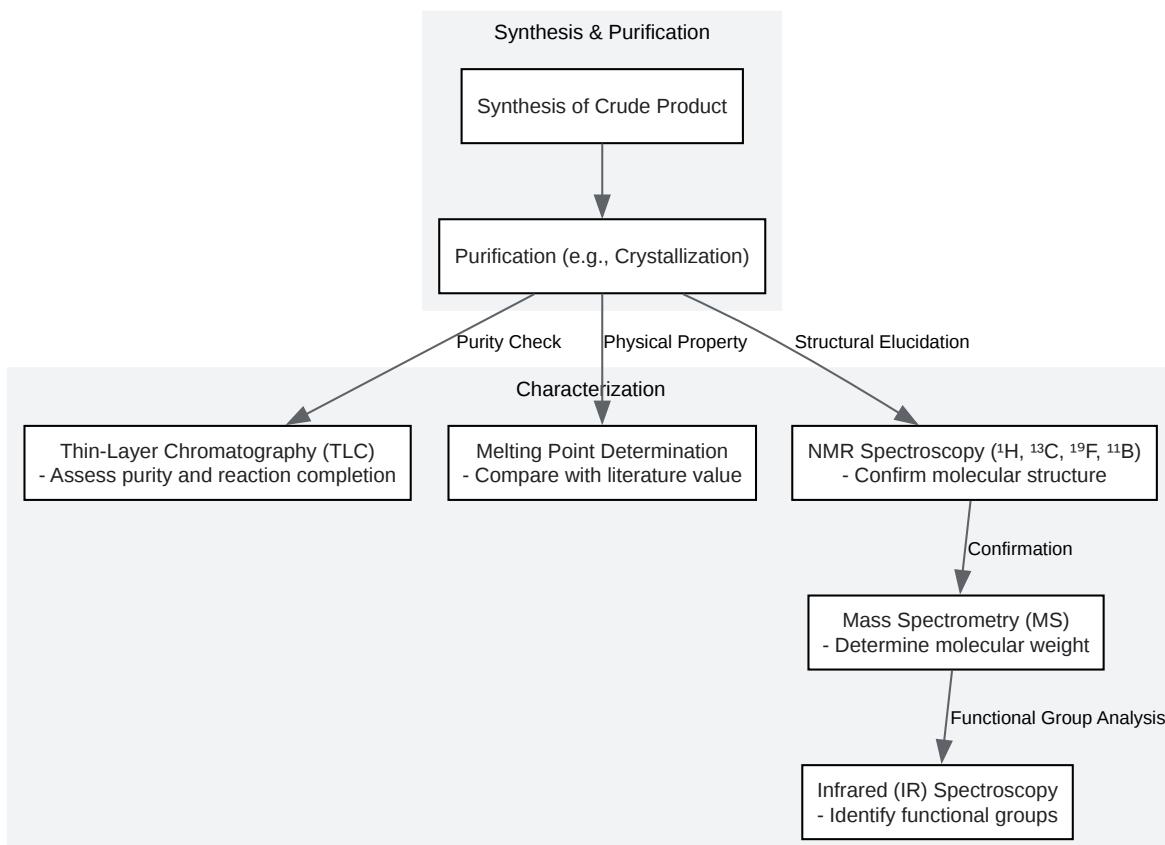
- Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Crystallization

- Dissolve the crude **(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid** in a minimal amount of a hot solvent system, such as an ethanol/water or toluene/heptane mixture.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with a small amount of cold solvent and dry under vacuum to obtain the purified product.

Compound Characterization Workflow

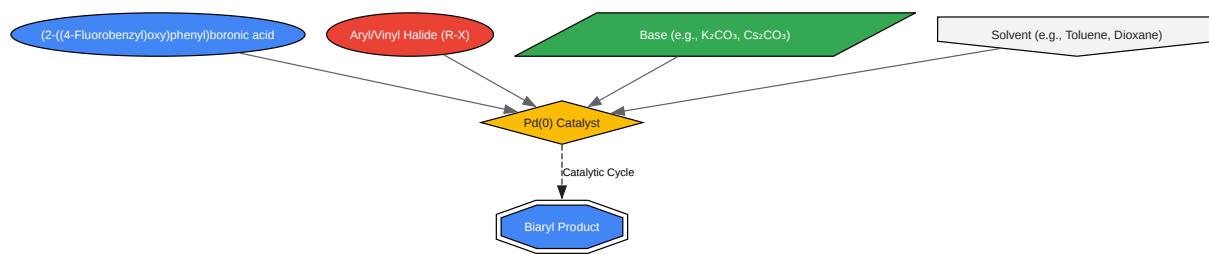
A standard workflow for the characterization of a newly synthesized batch of **(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid** would involve several analytical techniques to confirm its identity and purity.[\[4\]](#)[\[5\]](#)

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Caption: Workflow for the synthesis and characterization of **(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid**.

Application in Suzuki-Miyaura Coupling

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7][8] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like the title compound) with an organohalide.



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Caption: Key components of a Suzuki-Miyaura cross-coupling reaction utilizing the title compound.

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